![molecular formula C14H11N3O3 B588502 1-(1H-苯并[d]咪唑-2-基)-3-甲基-4-氧代-1,4-二氢吡啶-2-羧酸 CAS No. 1163685-30-0](/img/structure/B588502.png)

1-(1H-苯并[d]咪唑-2-基)-3-甲基-4-氧代-1,4-二氢吡啶-2-羧酸

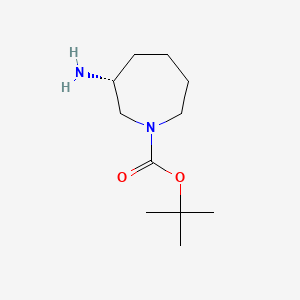

描述

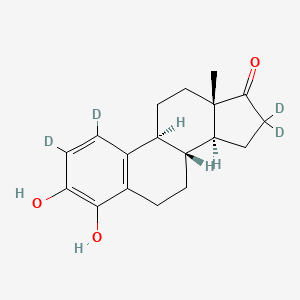

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1 H-NMR, 13 C-NMR and single crystal X-ray diffraction .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

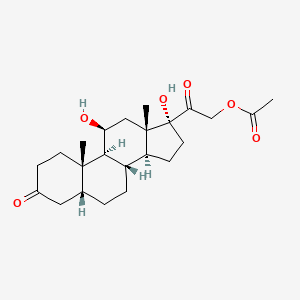

Synthesis Efficiency Improvement

Rabeprazole: , used in the treatment of stomach acid-related disorders, can be synthesized more efficiently using a continuous flow microreactor .

Immediate-Release Oral Tablets

The development of immediate-release (IR) oral rabeprazole sodium tablets is a significant advancement for rapid efficacy and gastric stability in treating gastroesophageal reflux disease . These tablets are designed to be stable for approximately 12 months and dissolve quickly, providing immediate therapeutic relief .

Floating Microspheres Formulation

Rabeprazole has been formulated into floating microspheres , which is a novel drug delivery system. This system aims to increase the residence time of the drug in the stomach, thereby enhancing its effectiveness in inhibiting gastric acid secretion .

Unique Proton Pump Inhibitor Properties

Rabeprazole stands out among proton pump inhibitors (PPIs) due to its unique pharmacological properties. It has a faster chemical activation rate, early onset of action, and is less dependent on environmental pH for activation compared to other PPIs . This makes it particularly effective for conditions requiring rapid reduction of gastric acid secretion.

Vascular Repair and Inflammation Resolution

Research has indicated that Rabeprazole may play a role in vascular repair and the resolution of inflammation . It does not affect lung vascular permeability or neutrophil sequestration, highlighting its potential in therapeutic applications beyond gastric acid management .

Quality by Design in Pharmaceutical Development

The Quality by Design (QbD) approach has been applied to the development of Rabeprazole formulations, ensuring high-quality pharmaceutical products. This approach emphasizes understanding the formulation and manufacturing processes to ensure the final product meets the desired quality criteria .

作用机制

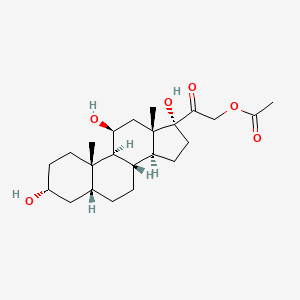

Target of Action

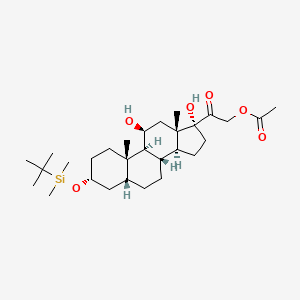

The primary target of Rabeprazole RCA Free Acid is the H+/K+ ATPase enzyme , also known as the gastric proton pump . This enzyme is located in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .

Mode of Action

Rabeprazole RCA Free Acid is a proton pump inhibitor (PPI) . It works by covalently binding to the H+/K+ ATPase enzyme, thereby inhibiting its function . This inhibition suppresses the secretion of gastric acid, both basal and stimulated, in a dose-dependent manner . The compound is a prodrug, which means it is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme by Rabeprazole RCA Free Acid disrupts the normal biochemical pathway of gastric acid production. This leads to a decrease in gastric acidity and an increase in gastric pH

Pharmacokinetics

Rabeprazole RCA Free Acid is metabolized primarily through a non-enzymatic pathway, making it less susceptible to the influence of genetic polymorphisms for CYP2C19 . This results in minor influences on its pharmacokinetics and pharmacodynamics

Result of Action

The inhibition of gastric acid secretion by Rabeprazole RCA Free Acid leads to a reduction in gastric acidity. This can provide symptomatic relief for conditions where gastric acid directly worsens symptoms, such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers .

Action Environment

Rabeprazole RCA Free Acid is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The compound’s action, efficacy, and stability can

安全和危害

未来方向

The growing interest in metal–organic frameworks (MOFs) in both industrial and scientific circles has increased in the last twenty years, owing to their crystallinity, structural versatility, and controlled porosity . In this study, we present three novel MOFs obtained from the 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) organic linker .

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-8-11(18)6-7-17(12(8)13(19)20)14-15-9-4-2-3-5-10(9)16-14/h2-7H,1H3,(H,15,16)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHQVBYUZFZICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=CC1=O)C2=NC3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735425 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

CAS RN |

1163685-30-0 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163685300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-BENZIMIDAZOL-2-YL)-3-METHYL-4-OXO-1,4-DIHYDROPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5O9ZS633T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

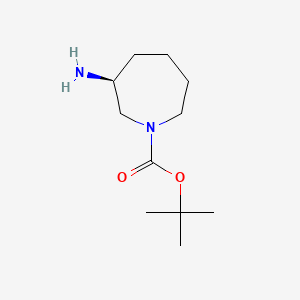

Q1: How was 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid identified as a degradation product of Rabeprazole?

A1: The research paper describes how Rabeprazole tablets were subjected to stress conditions (40°C/75% relative humidity for 6 months) []. During this stability study, three unknown impurities were detected using HPLC. The impurity with a relative retention time (RRT) of 0.17 was successfully isolated using preparative HPLC. This isolated compound was then characterized using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), leading to its identification as 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid [].

Q2: What analytical techniques were employed to characterize the degradation product?

A2: The researchers utilized a multifaceted approach to characterize the degradation product. Firstly, they employed High-Performance Liquid Chromatography (HPLC) to separate the compound from other components in the stressed Rabeprazole tablets []. Following isolation, the structure of 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid was elucidated using NMR and MS techniques []. These methods provided crucial information about the compound's molecular structure and weight, confirming its identity as a degradation product of Rabeprazole.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)